REACTION_CXSMILES
|
CS[C:3]1[CH:4]=[C:5]([CH2:9]O)C=C[CH:8]=1.[CH3:11][S:12][C:13]1[CH:14]=[C:15]([CH2:19][C:20]#[N:21])[CH:16]=[CH:17][CH:18]=1.C(OC)(=[O:25])C=C>>[CH3:11][S:12][C:13]1[CH:14]=[C:15]([CH2:19][C:20]#[N:21])[CH:16]=[CH:17][CH:18]=1.[CH3:11][S:12][C:13]1[CH:14]=[C:15]([C:19]2([C:20]#[N:21])[CH2:9][CH2:5][C:4](=[O:25])[CH2:3][CH2:8]2)[CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C=CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
TEMPERATURE
|
Details
|
In step c), the reaction mixture was not heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=CC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=CC1)C1(CCC(CC1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |